Btk-IN-16
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Overview
Description
Btk-IN-16 is a compound that targets Bruton’s tyrosine kinase (BTK), a non-receptor tyrosine kinase involved in the transmission and amplification of extracellular signals to intracellular signaling pathways. BTK plays a crucial role in the development and activation of B cells, making it a significant target for treating B-cell malignancies and autoimmune diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Btk-IN-16 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The exact synthetic route and reaction conditions for this compound are proprietary and not publicly disclosed. general methods for synthesizing BTK inhibitors often involve the use of palladium-catalyzed cross-coupling reactions, nucleophilic substitutions, and amide bond formations .
Industrial Production Methods
Industrial production of BTK inhibitors like this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, purification, and formulation to produce the final pharmaceutical product .
Chemical Reactions Analysis
Types of Reactions
Btk-IN-16 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce hydroxylated derivatives, while reduction may yield deoxygenated compounds .
Scientific Research Applications
Btk-IN-16 has a wide range of scientific research applications, including:
Mechanism of Action
Btk-IN-16 exerts its effects by covalently binding to the cysteine residue at position 481 in the adenosine triphosphate binding site of BTK. This irreversible inhibition prevents BTK from transmitting signals necessary for B-cell activation and proliferation. The inhibition of BTK signaling pathways, including the NF-κB and MAP kinase pathways, leads to reduced expression of activation markers on B cells .
Comparison with Similar Compounds
Similar Compounds
Ibrutinib: A first-generation BTK inhibitor with covalent binding to BTK.
Zanubrutinib: A second-generation BTK inhibitor with improved selectivity and safety profile.
Acalabrutinib: Another second-generation BTK inhibitor with fewer off-target effects.
Uniqueness of Btk-IN-16
This compound is unique due to its specific binding affinity and selectivity for BTK, which may result in a better therapeutic profile and fewer side effects compared to other BTK inhibitors. Its unique chemical structure and binding mechanism also contribute to its distinct pharmacological properties .
Properties
Molecular Formula |
C15H14N4O2 |
---|---|
Molecular Weight |
282.30 g/mol |
IUPAC Name |
6,7-dimethoxy-N-pyridin-3-ylquinazolin-4-amine |
InChI |
InChI=1S/C15H14N4O2/c1-20-13-6-11-12(7-14(13)21-2)17-9-18-15(11)19-10-4-3-5-16-8-10/h3-9H,1-2H3,(H,17,18,19) |
InChI Key |
UWUDVFRBAXYEPH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC=N2)NC3=CN=CC=C3)OC |
Origin of Product |
United States |
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